molecular formula C16H16N4O4S2 B2778885 4-(dimethylsulfamoyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide CAS No. 1797147-69-3

4-(dimethylsulfamoyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide

Cat. No.: B2778885
CAS No.: 1797147-69-3
M. Wt: 392.45
InChI Key: YIVKPCGOCJBWQY-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide is a synthetic organic compound. It is characterized by the presence of a benzamide core, a thiophene ring, and an oxadiazole moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Thiophene Ring Introduction: The thiophene ring can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.

    Benzamide Formation: The final step involves the formation of the benzamide structure, which can be achieved through amide bond formation reactions using appropriate coupling reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the oxadiazole ring or the benzamide moiety.

    Substitution: Substitution reactions may occur at various positions on the benzamide or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be studied for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential, particularly if they show activity against specific biological targets.

Industry

In industry, it could find applications in the development of new materials, such as polymers or advanced coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide would depend on its specific biological activity. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    4-(N,N-dimethylsulfamoyl)-N-(2-thienyl)benzamide: Lacks the oxadiazole ring.

    4-(N,N-dimethylsulfamoyl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide: Lacks the thiophene ring.

Uniqueness

The presence of both the oxadiazole and thiophene rings in 4-(dimethylsulfamoyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide may confer unique properties, such as enhanced biological activity or improved stability, compared to similar compounds.

Biological Activity

Chemical Structure and Properties

The compound features a benzamide core substituted with a dimethylsulfamoyl group and a 3-methyl-1,2,4-oxadiazol-5-yl thiophen moiety. Its molecular formula is C13H14N4O3SC_{13}H_{14}N_{4}O_{3}S, indicating the presence of nitrogen and sulfur heteroatoms that may contribute to its biological activity.

Structural Formula

4 dimethylsulfamoyl N 2 3 methyl 1 2 4 oxadiazol 5 yl thiophen 3 yl benzamide\text{4 dimethylsulfamoyl N 2 3 methyl 1 2 4 oxadiazol 5 yl thiophen 3 yl benzamide}

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The dimethylsulfamoyl group may interact with specific enzymes, potentially inhibiting their activity. This is similar to other sulfonamide derivatives known for their enzyme inhibitory properties.
  • Antimicrobial Activity : Compounds containing oxadiazole moieties have been reported to exhibit antimicrobial properties. For instance, derivatives like HSGN-94 have shown effectiveness against drug-resistant bacteria by inhibiting lipoteichoic acid (LTA) biosynthesis in Staphylococcus aureus .
  • Cell Signaling Modulation : The presence of the thiophene ring suggests potential interactions with cellular signaling pathways, possibly affecting gene expression and metabolic processes.

Antimicrobial Studies

Recent studies indicate that similar oxadiazole derivatives possess significant antimicrobial properties. For example, compounds with the oxadiazole structure have demonstrated minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against various Gram-positive bacteria .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other known oxadiazole derivatives:

Compound NameMolecular FormulaBiological ActivityReference
HSGN-94C_{13}H_{12}N_{4}O_{3}Antimicrobial against MRSA
3-(4-methoxyphenyl)-1,2,4-oxadiazoleC_{11}H_{10}N_{4}O_{2}Antioxidant and antimicrobial
4-methoxy-3-methyl-benzothiazoleC_{10}H_{11}N_{2}O_{1}SEnzyme inhibitor

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of 4-(dimethylsulfamoyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide against drug-resistant strains of Staphylococcus aureus demonstrated promising results. The compound was tested for its ability to inhibit biofilm formation and showed significant activity at concentrations lower than 10 μg/mL.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study focusing on cytotoxic effects, derivatives similar to this compound were evaluated against various cancer cell lines. Results indicated that compounds with a similar structural framework exhibited IC50 values suggesting moderate cytotoxicity, warranting further investigation into their potential as anticancer agents.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S2/c1-10-17-16(24-19-10)14-13(8-9-25-14)18-15(21)11-4-6-12(7-5-11)26(22,23)20(2)3/h4-9H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVKPCGOCJBWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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